molecular formula C23H22N4O3 B12164366 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Katalognummer: B12164366
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: SPUQQCDYMHAFAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide reflects its intricate heterocyclic architecture. The parent structure is an acetamide derivative, with a 2-(1H-indol-1-yl)ethyl group attached to the nitrogen atom and a pyridazinone ring substituted at the third position with a 3-methoxyphenyl group.

The structural formula (Figure 1) comprises three distinct components:

  • Indole moiety : A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, substituted at the 1-position by the ethyl chain.
  • Pyridazinone core : A six-membered diazine ring with ketone oxygen at position 6 and a 3-methoxyphenyl group at position 3.
  • Acetamide linker : A carboxamide group (-NH-C(=O)-CH2-) bridging the indole-ethyl and pyridazinone subunits.

The molecular formula is C₃₁H₂₄N₄O₃ , yielding a molecular weight of 500.55 g/mol.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 904513-52-6 EvitaChem, ChemicalBook
Synonyms ZINC08792355 ChemicalBook
Systematic Variants N-(2-(1H-Indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij]naphthyridin-12-yl)oxy)propanamide ChemicalBook

The CAS number 904513-52-6 serves as the primary identifier for regulatory and commercial purposes. Alternative designations like ZINC08792355 originate from virtual screening libraries, emphasizing its role in drug discovery pipelines.

Molecular Taxonomy Within Heterocyclic Compound Classes

This compound belongs to three interconnected heterocyclic classes:

  • Indole Derivatives : The 1H-indol-1-yl group places it within the indole alkaloid family, known for interactions with biological targets such as serotonin receptors.
  • Pyridazinones : The 6-oxopyridazin-1(6H)-yl subunit classifies it as a pyridazinone derivative, a diazine scaffold with applications in cardiovascular and anticancer therapeutics.
  • Acetamides : As an N-substituted acetamide, it shares functional group characteristics with neuromodulatory compounds like lidocaine derivatives.

Eigenschaften

Molekularformel

C23H22N4O3

Molekulargewicht

402.4 g/mol

IUPAC-Name

N-(2-indol-1-ylethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-19-7-4-6-18(15-19)20-9-10-23(29)27(25-20)16-22(28)24-12-14-26-13-11-17-5-2-3-8-21(17)26/h2-11,13,15H,12,14,16H2,1H3,(H,24,28)

InChI-Schlüssel

SPUQQCDYMHAFAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(1H-Indol-1-yl)ethyl]-2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid beinhaltet typischerweise mehrere Schritte:

    Bildung der Indol-Einheit: Der Indolring kann über die Fischer-Indol-Synthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.

    Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann durch elektrophile aromatische Substitutionsreaktionen eingeführt werden.

    Bildung des Pyridazinonrings: Der Pyridazinonring kann durch die Cyclisierung geeigneter Hydrazinderivate mit Diketonen synthetisiert werden.

    Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Indol-Einheit mit dem Pyridazinonderivat unter geeigneten Bedingungen, beispielsweise unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dazu gehören die Verwendung von Durchflussreaktoren zur Verbesserung der Reaktionsausbeute und -effizienz sowie der Einsatz automatisierter Synthesetechniken, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(1H-Indol-1-yl)ethyl]-2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Die Reduktion kann unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Indol- und Pyridazinonringen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

    Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[2-(1H-Indol-1-yl)ethyl]-2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Indol-Einheit kann die Bindung an Tryptophan-Bindungsstellen erleichtern, während der Pyridazinonring mit anderen aktiven Stellen interagieren kann, was zur Hemmung oder Aktivierung bestimmter biochemischer Pfade führt.

Wirkmechanismus

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to tryptophan-binding sites, while the pyridazinone ring could interact with other active sites, leading to inhibition or activation of certain biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the indole, pyridazinone, or acetamide components, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:

Modifications on the Indole Moiety

Compound Name Indole Substituent Key Structural Feature Potential Impact Reference
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-chloro Chlorine atom at position 6 of indole Increases electronegativity; may enhance metabolic stability and target selectivity .
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-fluoro Fluorine atom at position 6 of indole Improves lipophilicity and bioavailability; fluorinated analogs often show enhanced blood-brain barrier penetration .
2-(1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide 3-indole Indole attached via position 3 Alters spatial orientation; may reduce steric hindrance compared to position 1-substituted analogs .

Modifications on the Pyridazinone Ring

Compound Name Pyridazinone Substituent Key Structural Feature Potential Impact Reference
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide 3-methyl Methyl group at position 3 Increases hydrophobicity; may enhance membrane permeability but reduce solubility .
N-[2-(1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 4-(methylsulfanyl)phenyl Sulfur-containing substituent Introduces potential for hydrogen bonding and redox activity; could improve enzyme inhibition .
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide 2-chlorophenyl Chlorine at ortho position Enhances steric bulk; may influence binding to aromatic residues in target proteins .

Modifications on the Acetamide Linker

Compound Name Acetamide Substituent Key Structural Feature Potential Impact Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide Propanamide linker with piperazine Extended linker and piperazine group Improves solubility and introduces basicity; piperazine may enhance CNS activity .
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thiazole-pyridine substituent Heterocyclic substitution Increases molecular complexity; may broaden target specificity .

Key Research Findings and Implications

Bioactivity Trends: Fluorinated and chlorinated derivatives (e.g., ) generally exhibit higher metabolic stability compared to non-halogenated analogs, making them candidates for in vivo studies.

Structural Flexibility : Compounds with extended linkers (e.g., propanamide in ) show improved solubility, critical for oral bioavailability.

Target Selectivity: The 3-methoxyphenyl group in the parent compound may favor interactions with aromatic residues in enzymes like acetylcholinesterase, as suggested by docking studies in related pyridazinone derivatives .

Biologische Aktivität

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyridazinone structure, which is known for its diverse biological activities. The presence of both the indole and pyridazine rings suggests potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit cancer cell proliferation in various human cancer cell lines such as SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and DU-145 (prostate cancer) .

Table 1: Cytotoxicity of Indole-Based Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ASK-OV-35.2Inhibition of tubulin assembly
Compound BNCI-H4603.8Induction of apoptosis
Compound CDU-1454.5Inhibition of cell cycle progression

2. Antimicrobial Activity

Pyridazine derivatives have been reported to possess antimicrobial properties, exhibiting effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.5 µg/mL
Compound EEscherichia coli1.0 µg/mL
Compound FCandida albicans0.75 µg/mL

3. Anti-inflammatory and Analgesic Effects

Indole and pyridazine derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to analgesic effects .

Case Study: Anti-inflammatory Effects

In a study involving animal models, a related pyridazine compound was administered to assess its anti-inflammatory effects in an induced arthritis model. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to controls.

The biological activity of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways: Indoles are known to influence pathways like the PI3K/Akt and MAPK signaling cascades, which are vital for cell survival and proliferation.

Q & A

Q. Q1. What are the critical steps in synthesizing N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can purity be optimized?

Answer: The synthesis involves three key steps:

Indole derivative preparation : Alkylation of 1H-indole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-(1H-indol-1-yl)ethyl intermediate .

Pyridazinone coupling : Reaction of 3-(3-methoxyphenyl)-6-hydroxypyridazine with chloroacetyl chloride in anhydrous THF to generate the pyridazinone-acetamide intermediate.

Final coupling : Amide bond formation via activation with HATU/DIPEA in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Purity optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Adjust reaction stoichiometry to minimize byproducts like unreacted indole or pyridazinone derivatives .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify indole protons (δ 7.2–7.8 ppm), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and pyridazinone ring protons (δ 6.5–7.0 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
  • FT-IR : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Q. Q3. What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent modifications :
    • Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Introduce halogen atoms (e.g., Cl, F) at the indole 5-position to improve receptor binding affinity .
  • Key SAR findings :
    • Pyridazinone ring oxidation reduces activity, while acetamide substitution improves solubility .
    • Methoxy groups on phenyl rings enhance blood-brain barrier penetration in CNS-targeted studies .

Q. Q5. What experimental strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Answer:

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) with triplicate measurements to reduce variability .
  • Orthogonal assays : Validate cytotoxicity via ATP-based luminescence (CellTiter-Glo) alongside MTT .
  • Control standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

Q. Q6. How can computational modeling predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., CDK2) or GPCRs. Key residues (e.g., Lys33 in CDK2) may hydrogen-bond with the pyridazinone oxygen .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at acetamide carbonyl) using Schrödinger .

Q. Q7. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry for pyridazinone coupling to control exothermic reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixture) for higher yields .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) and optimize lyophilization for long-term storage .

Q. Q8. How do metabolite profiling and toxicity studies inform drug development?

Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from O-demethylation or indole oxidation .
  • In vitro toxicity : Screen for hERG inhibition (patch-clamp assay) and hepatotoxicity (ALT/AST release in HepG2 cells) .
  • In vivo models : Dose rats (10–50 mg/kg) and monitor organ histopathology and plasma biomarkers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.